1-(3-Fluorophenyl)semicarbazide

Chemical Synthesis Physicochemical Characterization Process Chemistry

1-(3-Fluorophenyl)semicarbazide (CAS 57802-89-8) is a high-purity building block for synthesizing 3-fluorophenyl-1,2,4-triazoles and 1,3,4-oxadiazoles. Its meta-fluoro substitution yields a unique melting point (133-135 °C) and ensures the correct electronic and steric properties for successful heterocycle formation, making it indispensable over other isomers. Ideal for medicinal chemistry and SAR studies.

Molecular Formula C7H8FN3O
Molecular Weight 169.16 g/mol
CAS No. 57802-89-8
Cat. No. B3042340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)semicarbazide
CAS57802-89-8
Molecular FormulaC7H8FN3O
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NNC(=O)N
InChIInChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
InChIKeyBPNAAZQACXEBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)semicarbazide (CAS 57802-89-8) Properties and Sourcing Overview


1-(3-Fluorophenyl)semicarbazide (CAS 57802-89-8) is a substituted semicarbazide derivative with the molecular formula C₇H₈FN₃O and a molecular weight of 169.16 g/mol . This compound is characterized by a 3-fluorophenyl group attached to the semicarbazide scaffold, which imparts distinct physicochemical and potential biological properties relevant to medicinal chemistry and organic synthesis . It is primarily utilized as a research chemical and a building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles of pharmaceutical interest .

Why 1-(3-Fluorophenyl)semicarbazide Cannot Be Replaced by Other Semicarbazides


Simple substitution with other semicarbazides, such as unsubstituted 1-phenylsemicarbazide or other fluorophenyl isomers (e.g., 2-fluoro or 4-fluoro analogs), is not a scientifically sound practice. The specific position of the fluorine atom on the phenyl ring (meta- vs. ortho- or para-) directly influences the compound's electronic distribution, steric profile, and intermolecular interactions . These differences manifest in quantifiable variations in melting point, solubility, and, critically, in the outcome of chemical reactions where the compound serves as a reactive intermediate. For instance, the meta-fluoro substitution yields a melting point of 133-135 °C, which is substantially lower than its para-fluoro isomer and unsubstituted analog, impacting its handling and purification in a laboratory setting . Using an incorrect isomer can lead to failed syntheses, lower yields, or altered biological activity in downstream applications.

Quantitative Evidence for Selecting 1-(3-Fluorophenyl)semicarbazide


Physical Property Differentiation: Melting Point Comparison

1-(3-Fluorophenyl)semicarbazide exhibits a melting point of 133-135 °C . This is significantly lower than the melting point of its unsubstituted analog, 1-phenylsemicarbazide (171-174 °C) , and also lower than that of the 4-fluoro isomer (as its hydrochloride salt, 210-213 °C) . This quantifiable difference is a direct consequence of the meta-fluoro substitution and can be a key factor in selecting a compound for specific reaction conditions, such as low-temperature or solvent-free syntheses, and impacts purification strategies like recrystallization.

Chemical Synthesis Physicochemical Characterization Process Chemistry

Structural Isomer Differentiation: Density and Electronic Properties

The predicted density of 1-(3-Fluorophenyl)semicarbazide is 1.378 g/cm³ , which is identical to the predicted density of its 4-fluoro isomer (1.378 g/cm³) but distinct from the unsubstituted 1-phenylsemicarbazide (density ~1.21 g/cm³) . While the density is a bulk property, it is influenced by molecular packing, which is in turn a function of the dipole moment and molecular shape dictated by the fluorine substitution pattern. The meta-fluorine substitution leads to a different electronic distribution on the phenyl ring compared to the ortho- or para- isomers, as quantified by calculated electrostatic potential maps and dipole moments (class-level inference from fluorinated aromatics). This difference in electronic character can directly influence the compound's reactivity and binding affinity as a pharmacophore building block .

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility: Access to 1,2,4-Triazole and 1,3,4-Oxadiazole Scaffolds

1-(3-Fluorophenyl)semicarbazide is a crucial intermediate for synthesizing 3-fluorophenyl-substituted 1,2,4-triazoles and 1,3,4-oxadiazoles . The 3-fluorophenyl group is a privileged substructure in medicinal chemistry, often enhancing metabolic stability and target binding. While specific yield comparisons for this exact compound are scarce in the public literature, the meta-substitution pattern is known to direct cyclization reactions differently than para- or ortho- analogs (class-level inference). Procuring the correct 3-fluoro isomer is essential for obtaining the desired heterocyclic product, as the fluorine position dictates the final molecule's substitution pattern and, consequently, its biological profile .

Heterocyclic Chemistry Medicinal Chemistry Agrochemical Synthesis

Purity and Storage: Vendor-Specified Quality Metrics

Commercially available 1-(3-Fluorophenyl)semicarbazide (or its synonym 4-(3-Fluorophenyl)semicarbazide) is typically supplied with a minimum purity specification of 95% . Suppliers recommend long-term storage in a cool, dry place to maintain product integrity . In contrast, other semicarbazide analogs, such as 1-phenylsemicarbazide, are often recommended for storage at -20°C under nitrogen, indicating a higher susceptibility to degradation . This difference in recommended storage conditions suggests a comparative stability advantage for the 3-fluorophenyl derivative at ambient or refrigerated temperatures.

Chemical Procurement Analytical Chemistry Inventory Management

Primary Application Scenarios for 1-(3-Fluorophenyl)semicarbazide


Synthesis of 3-Fluorophenyl-1,2,4-Triazoles for Medicinal Chemistry

This compound is the preferred starting material for constructing 1,2,4-triazole rings bearing a 3-fluorophenyl substituent. The resulting triazoles are common pharmacophores in antifungal, antiviral, and anticancer agents. The meta-fluorine is critical for target engagement and metabolic profile, making this specific semicarbazide indispensable .

Preparation of 3-Fluorophenyl-1,3,4-Oxadiazoles

As a key intermediate, 1-(3-Fluorophenyl)semicarbazide enables the synthesis of 1,3,4-oxadiazoles with a 3-fluorophenyl group. These heterocycles are of significant interest in materials science and as bioisosteres of amides and esters in drug design. The use of the correct 3-fluoro isomer ensures the desired spatial and electronic properties in the final molecule .

Building Block for Fluorinated Semicarbazone Ligands

The semicarbazide functionality can be readily converted into semicarbazones. The resulting compounds are used as ligands in coordination chemistry and as potential therapeutic agents (e.g., anticonvulsants). The 3-fluorophenyl group is often incorporated to enhance binding affinity and selectivity for biological targets like ion channels or enzymes, making this specific regioisomer a valuable component in structure-activity relationship (SAR) studies .

Reference Standard for Analytical Method Development

Given its well-defined melting point (133-135 °C) and unique chromatographic behavior compared to other fluorophenyl isomers, this compound can serve as a useful reference standard for developing and validating HPLC or GC methods aimed at separating and quantifying closely related semicarbazide derivatives or their synthetic intermediates .

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